
Benzoic acid, 3,3'-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-
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Overview
Description
Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid core, followed by the introduction of the ethylenebis(oxyethyleneoxyethylenecarbonylimino) moiety. The final steps involve the iodination of the compound to introduce the triiodo groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, potentially interacting with enzymes and proteins to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: This compound shares a similar benzoic acid core but differs in its functional groups and overall structure.
Indole derivatives: These compounds also contain complex organic structures and are used in various scientific and industrial applications.
Uniqueness
The uniqueness of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) lies in its multiple iodine atoms and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in medicine, chemistry, and industry .
Q & A
Basic Research Questions
Q. How can the molecular structure of this iodinated benzoic acid derivative be experimentally validated?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, particularly the positions of iodine atoms and ethylene-bridged functional groups. This is critical due to steric effects from triiodo substituents .
- Multinuclear NMR : Use 1H-, 13C-, and 1H-15N HMBC NMR to map hydrogen bonding and connectivity of the oxyethyleneoxyethylenecarbonylimino backbone. Pay attention to splitting patterns caused by iodine’s nuclear quadrupole moment .
- FT-IR Spectroscopy : Confirm carbonyl (C=O) and amide (N-H) stretches in the 1600–1750 cm−1 and 3200–3500 cm−1 ranges, respectively. Compare with computational simulations (e.g., DFT) for validation .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- LC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem mass spectrometry (MRM mode) to detect impurities at ppb levels. Optimize ionization parameters (e.g., ESI− for deprotonated carboxylates) .
- HPLC-UV/Vis : Use gradient elution (acetonitrile/water with 0.1% formic acid) and monitor at 254 nm (iodine’s strong UV absorbance). Calibrate against certified reference standards .
- Square Wave Voltammetry (SWV) : Utilize boron-doped diamond (BDD) electrodes to detect electroactive impurities. Validate against spiked recovery samples to ensure accuracy .
Advanced Research Questions
Q. How can synthesis yields be optimized given steric hindrance from triiodo substituents?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Monitor reaction progress via 19F NMR if fluorinated catalysts are used .
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (80–120°C) to accelerate coupling reactions while minimizing thermal degradation of the butyramidomethyl groups .
- Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-coupling efficiency. Use chelating ligands (e.g., BINAP) to stabilize metal centers amid iodine’s electron-withdrawing effects .
Q. How should researchers resolve discrepancies in reported solubility data across different solvent systems?
Methodological Answer:
- Conductometric Titrations : Measure ionic dissociation in water-methanol mixtures (e.g., 30–70% v/v) to establish activity coefficients. Compare with computational COSMO-RS models for theoretical validation .
- High-Throughput Solubility Screening : Use automated platforms to test solubility in 96-well plates with solvents ranging from hexane to ethylene glycol. Correlate results with Hansen solubility parameters .
- Thermogravimetric Analysis (TGA) : Quantify solvent retention in recrystallized samples to differentiate between true solubility and metastable solvate formation .
Q. What strategies mitigate data contradictions in thermodynamic properties (e.g., vapor pressure, enthalpy of fusion)?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Perform triplicate runs at controlled heating rates (2–10°C/min) to measure ΔHfus. Account for polymorphism by annealing samples before analysis .
- Static Vapor Pressure Measurements : Use a Knudsen effusion cell under vacuum (10−3–10−5 Torr) to minimize decomposition. Cross-validate with Langmuir evaporation rates .
- Collaborative Interlaboratory Studies : Share protocols with independent labs to identify systematic errors (e.g., calibration drift, impurity interference) .
Q. How can photostability be assessed for applications in contrast agent research?
Methodological Answer:
- UV-Vis Spectrophotometry : Exclude samples to simulated sunlight (300–800 nm) and track absorbance changes at λmax (iodine’s characteristic ~240 nm peak). Use actinometry to quantify photon flux .
- LC-HRMS : Identify photodegradation products (e.g., deiodinated byproducts) with high-resolution mass accuracy (<2 ppm error). Fragment ions should confirm cleavage of the ethylene-bis(oxy) linker .
- EPR Spectroscopy : Detect radical intermediates (e.g., iodine-centered radicals) under UV irradiation. Spin-trapping agents like DMPO can stabilize transient species for analysis .
Q. What methodologies ensure reproducibility in cross-coupling reactions involving this compound?
Methodological Answer:
- Reaction Monitoring via Inline PAT : Implement process analytical technology (e.g., ReactIR) to track carbonyl imine formation in real time. Adjust stoichiometry dynamically based on kinetic data .
- DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading, solvent ratio) using a central composite design. Prioritize factors via Pareto charts .
- Purification via Preparative HPLC : Use a C8 column with isopropanol/water gradients to isolate the product from diastereomers or unreacted starting materials .
Properties
CAS No. |
51134-98-6 |
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Molecular Formula |
C36H44I6N4O12 |
Molecular Weight |
1486.2 g/mol |
IUPAC Name |
3-[(butanoylamino)methyl]-5-[3-[2-[2-[2-[3-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C36H44I6N4O12/c1-3-5-21(47)43-17-19-27(37)25(35(51)52)31(41)33(29(19)39)45-23(49)7-9-55-11-13-57-15-16-58-14-12-56-10-8-24(50)46-34-30(40)20(18-44-22(48)6-4-2)28(38)26(32(34)42)36(53)54/h3-18H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H,53,54) |
InChI Key |
YJGUFGSANDGQNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I |
Origin of Product |
United States |
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